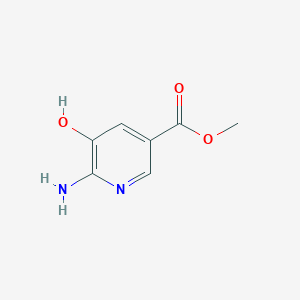

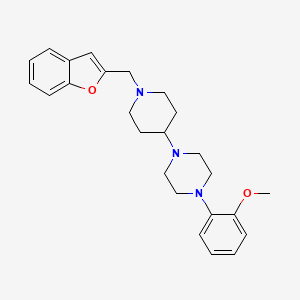

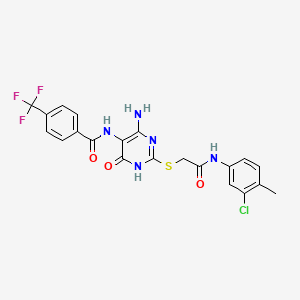

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMMPO) is a heterocyclic amine that is used in a variety of scientific research applications. CMMPO is a colorless solid and is soluble in water and most organic solvents. It is a versatile compound and is used in a variety of synthetic reactions. Due to its unique properties, CMMPO is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Antibacterial Activity

A significant application of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole derivatives is in the field of antibacterial research. Studies have shown that these derivatives exhibit notable in vitro antibacterial activity against various strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The structure-activity relationships of these compounds have been explored to understand their mechanism of action and improve their effectiveness (Rai et al., 2010). Similar research has been conducted by other scientists as well, emphasizing the potential of these compounds in combating bacterial infections (Kumar et al., 2013).

Corrosion Inhibition

Another significant area of application is in corrosion inhibition. Derivatives of 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, such as 4-MOX, have been found to be highly efficient as corrosion inhibitors for mild steel in sulfuric acid media. Their inhibition efficiency is assumed to occur via adsorption on the metal surface, making them valuable in industrial applications where corrosion resistance is crucial (Bouklah et al., 2006). This is corroborated by further studies that show a strong correlation between the chemical structure of these derivatives and their inhibition efficiency in acidic media (Bentiss et al., 2002).

Nonlinear Optical Properties

In the field of optoelectronics, certain 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized and characterized for their nonlinear optical properties. These properties are crucial for applications in optical limiters, which are devices that can protect sensitive optical components from damage by intense light. The experimental data from open-aperture z-scan experiments indicate potential applications in optoelectronics for these compounds (Chandrakantha et al., 2011).

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEYFJNCHQGZEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)

![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)

![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)